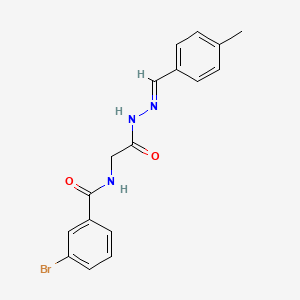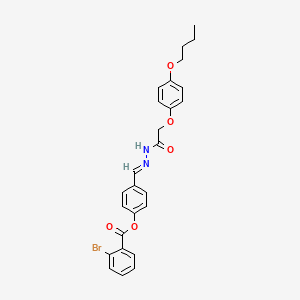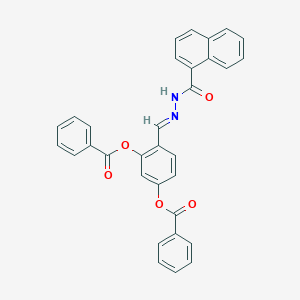
5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core substituted with multiple functional groups, including bromine, hydroxyl, methoxy, diethylamino, and dimethoxybenzoyl groups. Its unique structure suggests it may have interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of various substituents through reactions such as bromination, hydroxylation, methoxylation, and acylation. Each step requires specific reagents and conditions, such as:
Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydroxylation: Addition of hydroxyl groups using reagents like hydrogen peroxide or hydroxylamine.
Methoxylation: Introduction of methoxy groups using methanol and a strong acid or base.
Acylation: Formation of the dimethoxybenzoyl group using 3,4-dimethoxybenzoyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound’s functional groups.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other biological processes affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Bromo-4-hydroxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the methoxy group on the phenyl ring.
5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the bromine atom.
Uniqueness
The unique combination of functional groups in this compound gives it distinct chemical properties and potential biological activities that set it apart from similar compounds.
Propriétés
Numéro CAS |
618081-07-5 |
|---|---|
Formule moléculaire |
C26H31BrN2O7 |
Poids moléculaire |
563.4 g/mol |
Nom IUPAC |
(4E)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[2-(diethylamino)ethyl]-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31BrN2O7/c1-6-28(7-2)10-11-29-22(16-12-17(27)24(31)20(14-16)36-5)21(25(32)26(29)33)23(30)15-8-9-18(34-3)19(13-15)35-4/h8-9,12-14,22,30-31H,6-7,10-11H2,1-5H3/b23-21+ |
Clé InChI |
VJFWSTXGLWDJTO-XTQSDGFTSA-N |
SMILES isomérique |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)OC)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)Br)O)OC |
SMILES canonique |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CC(=C(C(=C3)Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B12012633.png)



![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12012655.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012662.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012673.png)
![2,2'-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid](/img/structure/B12012682.png)
![(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12012695.png)




![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
